(R)-3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is an organic compound with the molecular formula C6H7NO4S. It is a heterocyclic compound containing both nitrogen and sulfur atoms in its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid can be achieved through several methods. One common approach involves the regioselective coupling of thiirane with 1-sulfonyl-1,2,3-triazole using a rhodium catalyst. This reaction proceeds via a formal [3 + 3] cycloaddition to form the desired product . Another method involves the use of pyridinium 1,4-zwitterionic thiolates and aziridines in a [3 + 3] annulation reaction, which allows for the practical and enantio-retained preparation of functionalized 3,4-dihydro-2H-1,4-thiazines .
Industrial Production Methods
While specific industrial production methods for 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen and sulfur atoms in the ring structure, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions
Common reagents used in the reactions of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from the reactions of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid depend on the specific reaction conditions. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can lead to the formation of various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid has several scientific research applications across different fields:
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The presence of the nitrogen and sulfur atoms in the ring structure allows for the formation of strong interactions with the active sites of enzymes, leading to modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1,4-benzothiazine: This compound has a benzene ring fused to the thiazine ring, which can influence its chemical properties and reactivity.
1,2,3,5-Trithiazepines:
Eigenschaften
Molekularformel |
C6H7NO4S |
---|---|
Molekulargewicht |
189.19 g/mol |
IUPAC-Name |
(3R)-3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h1,4,7H,2H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
PKFNRZOFABOFSP-BYPYZUCNSA-N |
Isomerische SMILES |
C1[C@H](NC(=CS1)C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(NC(=CS1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.